molecular formula C8H6N4O2 B1517394 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid CAS No. 1174307-19-7

6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid

Cat. No. B1517394
CAS RN: 1174307-19-7
M. Wt: 190.16 g/mol
InChI Key: ZQDVWBXWFGILJM-UHFFFAOYSA-N
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Description

“6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid” is a heterocyclic compound. It has a molecular formula of C8H6N4O2 . The average mass is 190.159 Da and the monoisotopic mass is 190.049072 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazine ring attached to a pyrazol ring and a carboxylic acid group .


Physical And Chemical Properties Analysis

“this compound” is a solid . It has a molecular weight of 190.16 g/mol.

Scientific Research Applications

Synthesis and Derivatives

6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid and related compounds have been extensively studied for their potential in synthesizing various derivatives with potential biological activities. The functionalization and cyclization reactions of 1H-pyrazole-3-carboxylic acid derivatives are fundamental in creating ester, amide, and pyrazolo[3,4-d]pyridazine derivatives. These derivatives exhibit significant versatility for further chemical transformations (Akçamur et al., 1997).

Potential Anticancer Agents

Research has shown that derivatives of pyridazine, such as imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, derived from 1,2-dihydropyrido[3,4-b]pyrazines, demonstrate significant antitumor activity. These compounds act as mitotic inhibitors, leading to cell accumulation at mitosis, indicating their potential as anticancer agents (Temple et al., 1987).

Antibacterial Properties

Certain derivatives of 1H-pyrazole-3-carboxylic acid, such as pyrazolo[3,4-d]pyridazine compounds, have been synthesized and tested for their antibacterial properties. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Bildirici et al., 2009).

Enzyme Inhibition and Pharmacological Potential

The synthesis of pyrazole[3,4-d]pyridazine derivatives and their interaction with biological macromolecules have been explored, particularly focusing on their inhibition of enzymes like carbonic anhydrase and acetylcholinesterase. These compounds have been identified as potential pharmacological agents due to their enzyme inhibitory activities, suggesting their use in treating conditions related to enzyme dysfunction (Taslimi et al., 2019).

properties

IUPAC Name

6-pyrazol-1-ylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-2-3-7(11-10-6)12-5-1-4-9-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDVWBXWFGILJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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